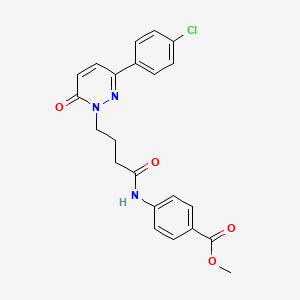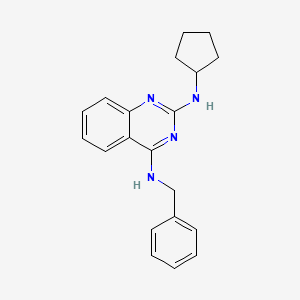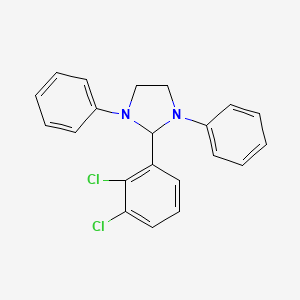
methyl 4-(4-(3-(4-chlorophenyl)-6-oxopyridazin-1(6H)-yl)butanamido)benzoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound is a complex organic molecule that contains several functional groups, including an amide group, a benzoate ester group, and a pyridazine ring. The presence of these functional groups suggests that this compound could participate in a variety of chemical reactions .
Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of the pyridazine ring, a six-membered ring with two nitrogen atoms, would likely be a key feature of its structure .Chemical Reactions Analysis
The compound’s reactivity would be influenced by its functional groups. For example, the amide group could participate in condensation or hydrolysis reactions, while the chlorophenyl group could undergo nucleophilic aromatic substitution reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of polar functional groups like the amide and ester could affect its solubility, while the aromatic ring systems could contribute to its stability .Applications De Recherche Scientifique
Antimicrobial and Antibacterial Activities
- Antimicrobial Agents : Research reveals that compounds structurally related to methyl 4-(4-(3-(4-chlorophenyl)-6-oxopyridazin-1(6H)-yl)butanamido)benzoate exhibit significant antimicrobial properties. For example, a study focused on the synthesis of new quinazolines, which are structurally similar, demonstrated potential antibacterial and antifungal activities (Desai, Shihora, & Moradia, 2007). Another study synthesized novel 1,3-oxazole clubbed pyridyl-pyrazolines, with related structures, showing promising results against cancer cell lines and pathogenic strains (Katariya, Vennapu, & Shah, 2021).
Anticoccidial Activity
- Anticoccidial Compounds : Similar compounds to this compound have been developed for their anticoccidial activity. For instance, a study developed derivatives structurally akin to this compound, which showed efficacy against Eimeria tenella, a causative agent of coccidiosis (Shibamoto & Nishimura, 1986).
Anti-Cancer and Antimicrobial Applications
- Cancer and Microbial Resistance : Related compounds have been investigated for their anticancer and antimicrobial potential. A study synthesizing new compounds with a similar structure to this compound showed encouraging anticancer activities and potential in overcoming microbe resistance to drugs (Katariya, Vennapu, & Shah, 2021).
Corrosion Inhibition Property
- Corrosion Inhibition : Studies have also been conducted on Schiff base ligands, similar in structure to the subject compound, which have shown effectiveness as corrosion inhibitors. A study focusing on Schiff bases derived from Imidazole, which shares structural similarities, demonstrated good corrosion inhibition properties on mild steel in acidic solutions (Pandiarajan, Easwaramoorthy, Hajarabeevi, & Karthikeyan, 2020).
Anticonvulsant and Muscle Relaxant Activities
- Anticonvulsant and Muscle Relaxant Properties : Derivatives similar to this compound have been synthesized and evaluated for their anticonvulsant and muscle relaxant activities. A particular study synthesized a series of related compounds which showed promising anticonvulsant activity in models of seizures and significant muscle relaxant activity (Sharma, Verma, Sharma, & Prajapati, 2013).
Mécanisme D'action
Target of Action
Compounds with similar structures often interact with proteins or enzymes in the body, altering their function and leading to various physiological effects .
Mode of Action
Based on its structure, it may interact with its targets through a variety of mechanisms, such as binding to active sites, altering protein conformation, or blocking enzymatic pathways .
Biochemical Pathways
Compounds of similar structure often influence pathways related to their target proteins or enzymes .
Pharmacokinetics
These properties are crucial in determining the bioavailability of a compound, its distribution within the body, its metabolic transformation, and its eventual elimination .
Result of Action
The effects would likely be dependent on the specific targets and pathways that the compound influences .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of a compound. Factors such as temperature, pH, and the presence of other molecules can affect a compound’s stability and its interactions with its targets . .
Propriétés
IUPAC Name |
methyl 4-[4-[3-(4-chlorophenyl)-6-oxopyridazin-1-yl]butanoylamino]benzoate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H20ClN3O4/c1-30-22(29)16-6-10-18(11-7-16)24-20(27)3-2-14-26-21(28)13-12-19(25-26)15-4-8-17(23)9-5-15/h4-13H,2-3,14H2,1H3,(H,24,27) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GZUPNJPGUPNXLC-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=C(C=C1)NC(=O)CCCN2C(=O)C=CC(=N2)C3=CC=C(C=C3)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H20ClN3O4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
425.9 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![13-(3,4,5-Trimethoxyphenyl)-2,10,16-trioxapentacyclo[12.8.0.0^{3,12}.0^{4,9}.0^{17,22}]docosa-1(14),3(12),4(9),5,7,17(22),18,20-octaene-11,15-dione](/img/structure/B2380757.png)
![(4-(Furan-3-carbonyl)piperazin-1-yl)(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-2-yl)methanone](/img/structure/B2380758.png)

![2-Cyano-N-[4-(2,5-dimethyl-1H-pyrrol-1-yl)butyl]acetamide](/img/structure/B2380763.png)
![2-(2-chloro-6-fluorobenzyl)-N-isobutyl-1,5-dioxo-4-propyl-1,2,4,5-tetrahydro-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide](/img/structure/B2380767.png)
![N-(2,5-dimethylphenyl)-2-[3-(4-fluorophenyl)sulfonyl-6-methyl-4-oxoquinolin-1-yl]acetamide](/img/structure/B2380768.png)
![2-(benzo[d]thiazol-2-yl(methyl)amino)-N-(3-(2-methylthiazol-4-yl)phenyl)acetamide](/img/structure/B2380769.png)



![2-((6,8-dimethyl-5,7-dioxo-2-(m-tolyl)-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4-yl)thio)-N-(4-ethoxyphenyl)acetamide](/img/structure/B2380776.png)
![N-{1-[2-chloro-6-(trifluoromethyl)pyridin-3-yl]ethyl}prop-2-enamide](/img/structure/B2380777.png)